molecular formula C12H10BrNO2S B1521899 Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate CAS No. 885278-75-1

Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate

Cat. No.: B1521899
CAS No.: 885278-75-1
M. Wt: 312.18 g/mol
InChI Key: SJTSPSRXMTVFAU-UHFFFAOYSA-N
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Description

2-(4-Bromo-phenyl)-thiazole-4-carboxylic acid ethyl ester

Biochemical Analysis

Biochemical Properties

Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways . The compound’s interaction with these enzymes can lead to reduced inflammation and pain. Additionally, this compound may interact with proteins involved in cell signaling, thereby modulating cellular responses.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . This compound may also affect the expression of genes involved in cell proliferation and survival, leading to altered cellular metabolism and reduced tumor growth.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes and inhibit their activity, leading to changes in biochemical pathways. For instance, this compound may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reduced inflammation and tumor growth . At high doses, this compound may cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired therapeutic effect without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For example, thiazole derivatives can be metabolized by liver enzymes, leading to the formation of metabolites that are excreted from the body . The compound’s effects on metabolic flux and metabolite levels can influence its overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . This compound can accumulate in specific tissues, leading to localized effects. The compound’s distribution can also influence its efficacy and toxicity, depending on the target tissue and the concentration achieved.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, the compound may be directed to the mitochondria, affecting cellular metabolism and energy production.

Properties

IUPAC Name

ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTSPSRXMTVFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659423
Record name Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-75-1
Record name Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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